![molecular formula C21H20N2O2S B6507342 7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866897-08-7](/img/structure/B6507342.png)

7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

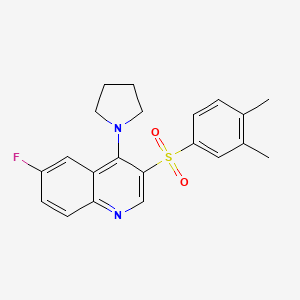

The compound “7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a hydroxy group, a phenyl group, a chromeno[2,3-d]pyrimidine group, and a thione group. These functional groups suggest that the compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromeno[2,3-d]pyrimidine group, for example, is a fused ring system that includes both six-membered and five-membered rings .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its various functional groups. For instance, the hydroxy group could potentially participate in reactions as a nucleophile or a base, while the thione group could act as an electrophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the hydroxy group could enhance its solubility in water .Wirkmechanismus

Target of Action

AKOS001866901, also known as F1607-0716, is a novel, fully human FcγRIIB-blocking antibody . FcγRIIB is an inhibitory receptor that plays a crucial role in the regulation of immune responses . By targeting FcγRIIB, F1607-0716 can enhance the activity of other therapeutic monoclonal antibodies .

Mode of Action

F1607-0716 interacts with its target, FcγRIIB, by selectively blocking it . This blocking action enhances the activity of other therapeutic monoclonal antibodies, whose mechanism of action involves the depletion of tumors or immune suppressive cells .

Result of Action

The primary result of F1607-0716’s action is the enhancement of anti-cancer immunity . By blocking FcγRIIB, it boosts the activity of other therapeutic monoclonal antibodies, leading to more effective tumor cell depletion .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione in laboratory experiments include its low cost, availability, and stability. Additionally, this compound has been found to be non-toxic in cell culture experiments. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

Future research on 7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione could focus on its potential applications in the field of drug development. In particular, further studies could explore its potential to reduce the toxicity of certain drugs and to protect cells from damage caused by ultraviolet radiation. Additionally, further studies could investigate the potential of this compound to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. Finally, further research could explore the potential of this compound to be used as an antioxidant in food and cosmetic products.

Synthesemethoden

7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is synthesized through a multi-step process involving the condensation of 2-aminophenol and 2-chloropyrimidine, followed by the reaction of the resulting product with tert-butylhydroperoxide. The final product is obtained by the reaction of the intermediate with thiourea.

Wissenschaftliche Forschungsanwendungen

7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has been studied for its potential applications in the field of medicinal chemistry due to its antioxidant properties. In particular, it has been found to inhibit the oxidation of lipids, proteins, and DNA, and to reduce the production of reactive oxygen species. It has also been used to investigate the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. Additionally, this compound has been studied for its potential to reduce the toxicity of certain drugs and to protect cells from damage caused by ultraviolet radiation.

Safety and Hazards

Eigenschaften

IUPAC Name |

7-tert-butyl-9-hydroxy-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-21(2,3)14-9-13-10-15-19(25-17(13)16(24)11-14)22-18(23-20(15)26)12-7-5-4-6-8-12/h4-9,11,24H,10H2,1-3H3,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKDPJXBIWATRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)O)OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6507259.png)

![({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate](/img/structure/B6507266.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(phenylsulfanyl)-N-[(pyridin-4-yl)methyl]butanamide](/img/structure/B6507273.png)

![({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate](/img/structure/B6507279.png)

![[methyl(3-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507293.png)

![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6507316.png)

![N-(2,4-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6507323.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507331.png)

![2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6507337.png)

![2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B6507348.png)